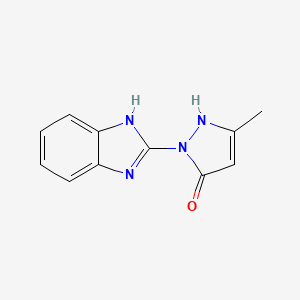

1-(1H-benzimidazol-2-yl)-3-méthyl-1H-pyrazol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. Benzimidazole is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . Pyrazole derivatives are also significant in medicinal chemistry due to their wide range of biological activities. The combination of these two moieties in a single molecule makes 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol a compound of interest for various scientific research applications.

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

The primary target of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol, which is a benzimidazole derivative, is tubulin proteins . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .

Mode of Action

This compound inhibits the activity of tubulin proteins by binding to the colchicine-sensitive site of tubulin . This binding disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption of microtubule dynamics can lead to cell cycle arrest and ultimately cell death .

Biochemical Pathways

The compound’s interaction with tubulin proteins affects the cell division process, specifically the mitotic spindle assembly, chromosome segregation, and cytokinesis . This disruption can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cells .

Pharmacokinetics

It is known that benzimidazole derivatives, in general, have good absorption, distribution, metabolism, and excretion (adme) properties . More research is needed to determine the specific ADME properties of this compound.

Result of Action

The result of the compound’s action is the inhibition of cell proliferation. By disrupting microtubule dynamics and causing cell cycle arrest, the compound can inhibit the growth and proliferation of cells . This makes it a potential candidate for use as an anticancer agent .

Action Environment

The action, efficacy, and stability of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules or drugs can potentially affect the compound’s action through drug-drug interactions . More research is needed to fully understand how environmental factors influence the action of this compound.

Analyse Biochimique

Biochemical Properties

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes.

Cellular Effects

The effects of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol induces apoptosis by activating the intrinsic apoptotic pathway . This compound also affects the cell cycle, causing cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. For instance, it has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition leads to the accumulation of DNA breaks, triggering cell death pathways. Additionally, 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol modulates gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

The effects of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol change over time in laboratory settings. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, such as increased oxidative stress and mitochondrial dysfunction . These long-term effects are observed in both in vitro and in vivo studies, highlighting the importance of monitoring the temporal effects of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative metabolism, such as cytochrome P450 enzymes . These interactions can alter the metabolic flux and levels of metabolites, affecting cellular energy production and redox balance . Additionally, this compound can be metabolized into various derivatives, which may have different biological activities and effects.

Transport and Distribution

The transport and distribution of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol within cells and tissues are mediated by specific transporters and binding proteins . For instance, it has been shown to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cells, this compound can accumulate in specific organelles, such as mitochondria and the nucleus, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol is crucial for its activity and function. This compound is primarily localized in the mitochondria and the nucleus, where it interacts with various biomolecules . The targeting of this compound to specific subcellular compartments is mediated by targeting signals and post-translational modifications, which direct it to the appropriate organelles . This subcellular localization is essential for the compound’s biological activity and therapeutic potential.

Méthodes De Préparation

The synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes or ketones to form the benzimidazole ring, followed by the formation of the pyrazole ring through cyclization reactions . The reaction conditions often include the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions in solvents such as ethanol or acetonitrile . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of continuous flow reactors for large-scale production.

Analyse Des Réactions Chimiques

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the benzimidazole or pyrazole rings are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Comparaison Avec Des Composés Similaires

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol can be compared with other similar compounds, such as:

Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar pharmacological activities.

Pyrazole derivatives: These compounds contain the pyrazole ring and are known for their diverse biological activities.

The uniqueness of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol lies in the combination of both benzimidazole and pyrazole moieties, which may result in synergistic effects and enhanced biological activities compared to individual benzimidazole or pyrazole derivatives.

Activité Biologique

1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol (CAS: 516455-57-5) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including anti-inflammatory, antimicrobial, and analgesic activities, supported by case studies and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H10N4O |

| Molecular Weight | 214.223 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 512.0 ± 42.0 °C |

| Flash Point | 263.5 ± 27.9 °C |

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol, exhibit significant anti-inflammatory properties. A study by Abdellatif et al. synthesized various pyrazole derivatives and evaluated their inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

Key Findings:

- The compound demonstrated an IC50 value of approximately 71.11 μg/mL against COX enzymes, indicating a potent anti-inflammatory effect compared to standard drugs like diclofenac .

- In vivo studies using the carrageenan-induced rat paw edema model showed that selected derivatives exhibited substantial edema inhibition, suggesting their therapeutic potential in treating inflammatory conditions .

Antimicrobial Activity

The antimicrobial effects of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol have also been explored. Pyrazole derivatives are known for their broad-spectrum antimicrobial activities.

Research Insights:

- A study published in MDPI highlighted the synthesis of various pyrazole derivatives and their evaluation against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed promising antibacterial activity with significant inhibition zones observed during testing .

Table: Antimicrobial Activity Results

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Analgesic Activity

The analgesic properties of pyrazole compounds have been well-documented, with several studies indicating their effectiveness in pain management.

Case Studies:

- In a comparative study, pyrazole derivatives were tested for their analgesic effects using the acetic acid-induced writhing test in mice. Results indicated that compounds similar to 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol significantly reduced the number of writhes, suggesting strong analgesic activity .

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-yl)-5-methyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-7-6-10(16)15(14-7)11-12-8-4-2-3-5-9(8)13-11/h2-6,14H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXNULSELUJDDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.